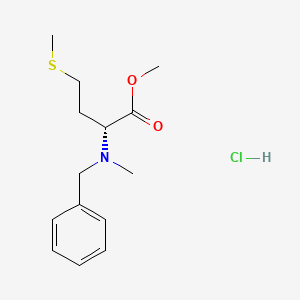
叔丁基-β-D-吡喃葡萄糖苷
描述
tert-Butyl b-D-glucopyranoside: is a glucopyranose derivative with the molecular formula C10H20O6 and a molecular weight of 236.26 g/mol . This compound is a type of glycoside, where a glucose molecule is bonded to a tert-butyl group. Glycosides are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine.
科学研究应用
tert-Butyl b-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a surfactant due to its ability to form micelles in aqueous solutions.
Biology: It serves as a model compound for studying glycosylation processes and enzyme-substrate interactions.
Industry: Used in the production of biosurfactants and other glycoside-based products.
作用机制
Target of Action
Tert-Butyl b-D-glucopyranoside is a glucopyranose derivative It is known to interact with enzymes such as cyclodextrin glucanotransferases (cgtases) .
Mode of Action
The mode of action of Tert-Butyl b-D-glucopyranoside involves its interaction with CGTases. These enzymes are capable of glycosylating a tertiary alcohol, such as tert-butyl alcohol . In particular, CGTases from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes EM1 lead to the appearance of at least two glycosylation products, which were characterized as Tert-Butyl-α-D-glucoside (major product) and Tert-Butyl-α-D-maltoside (minor product) .
Biochemical Pathways
The biochemical pathways affected by Tert-Butyl b-D-glucopyranoside involve the transglucosylation of partially hydrolyzed starch. This process yields approximately 44% transglucosylation, producing 13 g/L of Tert-Butyl-α-D-glucoside and 4 g/L of Tert-Butyl-α-D-maltoside .
Result of Action
The synthesized Tert-Butyl-α-D-glucoside exhibits typical surfactant behavior with a critical micellar concentration of 4.0–4.5 mM . Its properties compare well with those of the related octyl-α-D-glucoside .
Action Environment
The action of Tert-Butyl b-D-glucopyranoside is influenced by environmental factors such as the presence of organic cosolvents. For instance, the ability of CGTases to glucosylate a series of flavonoids is tested in the presence of organic cosolvents .
生化分析
Biochemical Properties
Tert-Butyl b-D-glucopyranoside plays a significant role in biochemical reactions, particularly in glycosylation processes. It interacts with enzymes such as cyclodextrin glucanotransferases, which catalyze the glycosylation of tertiary alcohols . This interaction results in the formation of glycosylation products like tert-butyl-α-D-glucoside and tert-butyl-α-D-maltoside . These products exhibit surfactant behavior, with a critical micellar concentration of 4.0–4.5 mM .
Cellular Effects
Tert-Butyl b-D-glucopyranoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit surfactant properties, which can affect cell membrane integrity and function . Additionally, its role in glycosylation can impact the glycosylation patterns of cell surface proteins, thereby influencing cell signaling and interactions .
Molecular Mechanism
At the molecular level, tert-Butyl b-D-glucopyranoside exerts its effects through glycosylation reactions catalyzed by enzymes like cyclodextrin glucanotransferases . These enzymes facilitate the transfer of glucose residues to acceptor molecules, resulting in the formation of glycosylated products . This process can modulate the activity of various biomolecules, including enzymes and receptors, by altering their glycosylation status .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl b-D-glucopyranoside can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under certain conditions, but its surfactant properties may vary depending on the concentration and duration of exposure . Long-term effects on cellular function have been observed, particularly in terms of changes in glycosylation patterns and membrane properties .
Dosage Effects in Animal Models
The effects of tert-Butyl b-D-glucopyranoside in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on glycosylation and cellular function . At higher doses, it may cause toxic or adverse effects, such as disruption of cell membrane integrity and altered cellular metabolism . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
Tert-Butyl b-D-glucopyranoside is involved in metabolic pathways related to glycosylation. It interacts with enzymes like cyclodextrin glucanotransferases, which facilitate the transfer of glucose residues to acceptor molecules . This process can affect metabolic flux and metabolite levels, particularly in pathways involving glycosylated intermediates .
Transport and Distribution
Within cells and tissues, tert-Butyl b-D-glucopyranoside is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for glycosylation reactions and other biochemical processes.
Subcellular Localization
Tert-Butyl b-D-glucopyranoside is localized in specific subcellular compartments, where it exerts its effects on glycosylation and other biochemical processes . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions: tert-Butyl b-D-glucopyranoside can be synthesized through enzymatic glycosylation. Cyclodextrin glucanotransferases (CGTases) from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes EM1 have been used to glycosylate tert-butyl alcohol, resulting in the formation of tert-butyl-α-D-glucoside and tert-butyl-α-D-maltoside . The reaction involves using partially hydrolyzed starch as a glucose donor, with a transglucosylation yield of approximately 44% .
Industrial Production Methods: Industrial production methods for tert-butyl b-D-glucopyranoside are not well-documented. the enzymatic synthesis approach mentioned above could be scaled up for industrial applications, given the appropriate optimization of reaction conditions and enzyme availability.
化学反应分析
Types of Reactions: tert-Butyl b-D-glucopyranoside undergoes various chemical reactions, including glycosylation, oxidation, and substitution reactions.
Common Reagents and Conditions:
Glycosylation: Enzymatic glycosylation using CGTases in the presence of organic cosolvents.
Oxidation: Oxidation reactions can be carried out using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions may involve the use of nucleophiles such as halides or alkoxides.
Major Products: The major products formed from these reactions include different glycosides and oxidized derivatives of tert-butyl b-D-glucopyranoside.
相似化合物的比较
Octyl-α-D-glucoside: Another glycoside with similar surfactant properties.
tert-Butyl-α-D-glucoside: An isomer of tert-butyl b-D-glucopyranoside with similar chemical properties.
tert-Butyl-α-D-maltoside: A related compound formed during the enzymatic glycosylation process.
Uniqueness: tert-Butyl b-D-glucopyranoside is unique due to its specific glycosidic bond and the presence of the tert-butyl group, which imparts distinct surfactant properties and makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-10(2,3)16-9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBMEIHHNSHKR-LOFWALOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


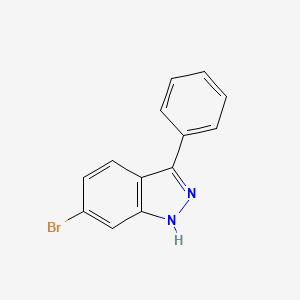
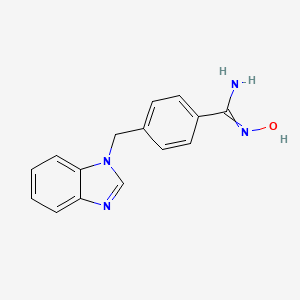
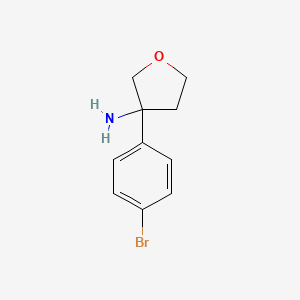
![6-Bromobenzo[c]isothiazole](/img/structure/B1525720.png)

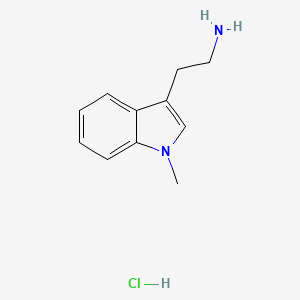
![C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE](/img/structure/B1525723.png)
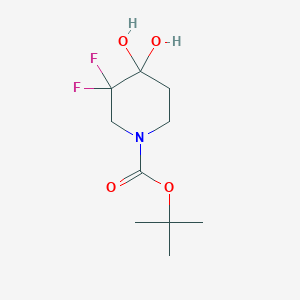
![1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid](/img/structure/B1525727.png)
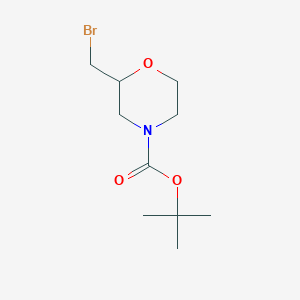

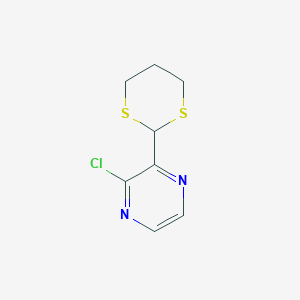
![5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1525734.png)
